molecular formula C5H10BrClO2 B6181163 1-bromo-3-chloro-2-(methoxymethoxy)propane CAS No. 2624142-10-3

1-bromo-3-chloro-2-(methoxymethoxy)propane

Cat. No.: B6181163
CAS No.: 2624142-10-3
M. Wt: 217.5
InChI Key:
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Description

1-bromo-3-chloro-2-(methoxymethoxy)propane: is an organohalogen compound characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-bromo-3-chloro-2-(methoxymethoxy)propane can be synthesized through a multi-step process involving the halogenation of propane derivatives. One common method involves the reaction of 1,3-dichloropropane with sodium methoxide to introduce the methoxymethoxy group, followed by bromination using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-bromo-3-chloro-2-(methoxymethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in polar solvents.

    Elimination reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution products: Alcohols, ethers, or amines.

    Elimination products: Alkenes.

    Oxidation products: Carboxylic acids or ketones.

    Reduction products: Alkanes or alcohols.

Scientific Research Applications

1-bromo-3-chloro-2-(methoxymethoxy)propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-chloro-2-(methoxymethoxy)propane involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile intermediate for various chemical transformations. The methoxymethoxy group can act as a protecting group or participate in further chemical modifications. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propane backbone .

Comparison with Similar Compounds

Uniqueness: 1-bromo-3-chloro-2-(methoxymethoxy)propane is unique due to the presence of both bromine and chlorine atoms along with the methoxymethoxy group. This combination of functional groups provides a wide range of reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-3-chloro-2-(methoxymethoxy)propane can be achieved through a substitution reaction of 1,3-dichloro-2-(methoxymethoxy)propane with sodium bromide in the presence of a suitable solvent.", "Starting Materials": [ "1,3-dichloro-2-(methoxymethoxy)propane", "Sodium bromide", "Suitable solvent (e.g. acetone, DMF)" ], "Reaction": [ "Add 1,3-dichloro-2-(methoxymethoxy)propane and sodium bromide to a suitable solvent.", "Heat the mixture to reflux and stir for several hours.", "Allow the mixture to cool and filter off any precipitated sodium chloride.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 1-bromo-3-chloro-2-(methoxymethoxy)propane." ] }

CAS No.

2624142-10-3

Molecular Formula

C5H10BrClO2

Molecular Weight

217.5

Purity

95

Origin of Product

United States

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